molecular formula C7H10O2 B6282612 (1R,3s,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid CAS No. 5861-28-9

(1R,3s,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid

Cat. No.: B6282612
CAS No.: 5861-28-9
M. Wt: 126.2
InChI Key:
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Description

(1R,3s,5S)-bicyclo[310]hexane-3-carboxylic acid is a unique bicyclic compound characterized by its rigid structure and carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3s,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid typically involves cycloaddition reactions. One common method is the photocatalytic cycloaddition reaction, which provides access to various substitution patterns on the bicyclic framework . This method is operationally simple and allows for the preparation of bridge-functionalized species, which are challenging to synthesize using traditional methods.

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions. The use of photocatalysts and specific reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity. detailed industrial methods are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions

(1R,3s,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the carboxylic acid group into other functional groups.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group into an alcohol or other reduced forms.

    Substitution: The compound can undergo substitution reactions where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

(1R,3s,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,3s,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.1.1]hexane-3-carboxylic acid: Another bicyclic compound with a different ring structure.

    Cyclopropylcarboxylic acid: A simpler cyclic compound with a carboxylic acid group.

    Bicyclo[3.1.0]hexane-2-carboxylic acid: A similar compound with the carboxylic acid group at a different position.

Uniqueness

(1R,3s,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid is unique due to its specific stereochemistry and rigid bicyclic structure. This rigidity and specific functional group placement make it a valuable scaffold for designing molecules with precise biological activity and chemical reactivity .

Properties

CAS No.

5861-28-9

Molecular Formula

C7H10O2

Molecular Weight

126.2

Purity

95

Origin of Product

United States

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